N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, which is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then reacted with 4-isocyanatobenzene to form the carbamothioyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzothiazole and benzamide derivatives
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its ability to generate reactive oxygen species upon metabolic activation contributes to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
Uniqueness
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic profile .
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-2-31-19-12-9-15(13-18(19)27(29)30)21(28)26-23(32)24-16-10-7-14(8-11-16)22-25-17-5-3-4-6-20(17)33-22/h3-13H,2H2,1H3,(H2,24,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPSBXSCUJZHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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